4-Fluoro-N-isopropylaniline
CAS No.: 70441-63-3
Cat. No.: VC21172396
Molecular Formula: C9H12FN
Molecular Weight: 153.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70441-63-3 |
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Molecular Formula | C9H12FN |
Molecular Weight | 153.2 g/mol |
IUPAC Name | 4-fluoro-N-propan-2-ylaniline |
Standard InChI | InChI=1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 |
Standard InChI Key | RMXBOQCXULAXBO-UHFFFAOYSA-N |
SMILES | CC(C)NC1=CC=C(C=C1)F |
Canonical SMILES | CC(C)NC1=CC=C(C=C1)F |
Introduction
Chemical Identity and Structure
4-Fluoro-N-isopropylaniline, also referred to as 4-FIPA in some contexts, is characterized by a specific molecular structure that combines fluorine substitution with an isopropyl group attached to an aniline moiety. This unique arrangement contributes to its chemical behavior and applications.
Chemical Identifiers and Nomenclature
The compound possesses several identifiers and synonyms used across scientific literature and commercial settings. Table 1 presents the primary chemical identifiers for 4-Fluoro-N-isopropylaniline.
Table 1: Chemical Identifiers of 4-Fluoro-N-isopropylaniline
Parameter | Information |
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Primary Name | 4-Fluoro-N-isopropylaniline |
CAS Registry Numbers | 70441-63-3, 710351-86-3 |
Molecular Formula | C₉H₁₂FN |
Molecular Weight | 153.20 g/mol |
IUPAC Name | 4-Fluoro-N-propan-2-ylaniline |
Alternative Names | Benzenamine, 4-fluoro-N-(1-methylethyl)-; 4-Fluoro-N-(1-methylethyl)benzenamine; N-(4-Fluorophenyl)isopropylamine |
European Community (EC) Number | 448-100-7, 832-065-3 |
InChI | InChI=1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 |
SMILES | C1(NC(C)C)=CC=C(F)C=C1 |
The compound features multiple names across databases, reflecting its chemical structure from different nomenclature perspectives .
Structural Features
The molecular structure of 4-Fluoro-N-isopropylaniline consists of a benzene ring with a fluorine atom at the para (4) position and an isopropylamine group attached to position 1. This arrangement creates a secondary amine with distinctive electronic and steric properties. The fluorine substitution significantly influences the electron distribution within the aromatic ring, affecting its reactivity patterns in various chemical transformations .
The presence of the isopropyl group on the nitrogen atom introduces additional steric considerations that influence the compound's behavior in chemical reactions and its interactions with biological systems. This structural arrangement contributes to the compound's efficacy as an intermediate in the synthesis of herbicides and other bioactive compounds .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Fluoro-N-isopropylaniline provides essential information for its handling, storage, application in synthetic processes, and analytical characterization.
Physical Properties
4-Fluoro-N-isopropylaniline exists as a liquid at ambient temperature with distinctive physical characteristics that are important for its identification and quality assessment.
Table 2: Physical Properties of 4-Fluoro-N-isopropylaniline
These physical properties influence the compound's behavior during storage, handling, and processing. The relatively high boiling point and flash point indicate moderate volatility and flammability considerations during industrial operations .
Chemical Properties and Reactivity
The chemical behavior of 4-Fluoro-N-isopropylaniline is primarily determined by the secondary amine group and the electron-withdrawing effects of the fluorine substituent. Key chemical characteristics include:
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Basicity: The compound exhibits moderate basicity with a predicted pKa of 5.91±0.32 .
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Nucleophilicity: The secondary amine nitrogen functions as a nucleophilic center in various reactions, particularly in acylation and alkylation processes.
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Stability: Under normal conditions, the compound is relatively stable but requires storage under inert gas (nitrogen or argon) at 2-8°C for long-term preservation .
The electronic effects imparted by the fluorine atom enhance the compound's stability in certain reaction environments while directing reactivity in a predictable manner. These properties make 4-Fluoro-N-isopropylaniline particularly valuable in selective synthetic pathways, especially those requiring controlled nucleophilic participation .
Synthesis and Production Methods
Several synthetic routes have been developed for the preparation of 4-Fluoro-N-isopropylaniline, ranging from laboratory-scale procedures to industrial production methods. The selection of an appropriate synthesis route depends on factors such as scale, available starting materials, and required purity.
Industrial Synthesis
The predominant industrial method for producing 4-Fluoro-N-isopropylaniline involves the reductive alkylation of 4-fluoronitrobenzene with acetone in the presence of a platinum catalyst. This approach offers high yields and purity suitable for commercial applications .
A representative industrial process includes the following steps:
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Reaction mixture preparation: Combining 520 parts toluene, 423 parts (3 mol) 4-fluoronitrobenzene, 192 parts (3.3 mol) acetone, and 8 parts catalyst (5% Pt on charcoal, water-moist).
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Hydrogenation: Heating to 80-85°C with stirring under hydrogen pressure (0.2-1.0 MPa initially, increased to 2.0 MPa).
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Catalyst removal: Cooling to 60°C and filtration.
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Purification: Separating the aqueous phase and distilling toluene until water content is <0.02%.
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Final product isolation: Either processing the solution directly or distilling to obtain pure product.
This method typically yields 97-98% of the desired product with purity ≥99.2% by gas chromatography, with a reported boiling point of 91-92°C at 10 torr .
Alternative Synthetic Approaches
A Chinese patent (CN103553934A) describes an alternative preparation method that claims advantages in terms of process simplicity, yield, and reduced waste generation. This approach involves:
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Combining 4-fluoronitrobenzene with a specific compound (I) in a 1:1-5 molar ratio.
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Adding a transition metal catalyst (0.2-5% by mass) and sulfonic acid or carboxylic acid (0.1-10% by mass).
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Conducting the reaction in an organic solvent under hydrogen at 30-130°C .
This method represents ongoing efforts to optimize the synthesis of 4-Fluoro-N-isopropylaniline for industrial applications, with particular attention to efficiency and environmental considerations.
Analytical Methods
Accurate detection and quantification of 4-Fluoro-N-isopropylaniline are essential for quality control, environmental monitoring, and research applications. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the primary analytical technique for this compound.
LC-MS/MS Methodology
A semi-automated method based on LC-MS/MS coupled to quadrupole high-resolution mass spectrometry has been developed specifically for 4-Fluoro-N-isopropylaniline analysis. This approach offers high sensitivity, selectivity, and efficiency for various sample matrices .
Key parameters of this analytical method include:
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Analysis time: 9 minutes total run time
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Detection mode: Positive ionization
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Quantification transition: 154 m/z → 112 m/z
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Confirmation transitions: 154 m/z → 95 m/z
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Limits of quantification: 0.01 mg/kg for grain and 0.05 mg/kg for straw
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Calibration range: 0.00008-0.01 mg/L, with correlation coefficients of 0.994-0.999
Method Validation and Performance
The LC-MS/MS method has been validated with respect to linearity, reproducibility, and recoveries in complex matrices such as wheat grain and straw. The reproducibility of 4-Fluoro-N-isopropylaniline residue analysis at LOQ level exhibited relative standard deviations of 0.00-4.05% for quantification and 1.43-4.83% for confirmation .
Recovery studies demonstrated acceptable performance, with mean trueness (% recovery) at LOQ level ranging from 75.00-80.50% for quantification and 78.00-78.50% for confirmation. These values indicate that the method is suitable for reliable detection and quantification of the compound in agricultural samples .
Solution and Extract Stability
Stability studies have been conducted to assess the durability of 4-Fluoro-N-isopropylaniline in various solutions and extracts. Stock solutions stored in refrigerated conditions (2-8°C) remained stable for up to 21 days, while extract solutions from wheat grain and straw maintained their integrity for 21 and 27 days, respectively, under similar storage conditions .
These stability data provide valuable information for analytical laboratories regarding sample handling and storage protocols, ensuring reliable results over extended periods of analysis.
Applications and Uses
4-Fluoro-N-isopropylaniline serves as a versatile intermediate with applications spanning multiple industries, though its primary commercial significance lies in the agrochemical sector.
Agricultural Applications
The most prominent commercial application of 4-Fluoro-N-isopropylaniline is as a key intermediate in the synthesis of flufenacet, an important herbicide used for weed control in various crops. Flufenacet belongs to the oxyacetamide class of herbicides and is employed to control annual grasses and certain broadleaf weeds .
The specific structural features of 4-Fluoro-N-isopropylaniline contribute directly to the mode of action and efficacy of the resulting herbicidal products. The presence of the fluorine atom enhances metabolic stability and influences the interaction with target enzymes in weed species .
This application represents the primary driver for commercial production of 4-Fluoro-N-isopropylaniline, with manufacturers specifically highlighting its role in flufenacet synthesis in product literature and specifications .
Pharmaceutical and Chemical Applications
Beyond its agricultural uses, 4-Fluoro-N-isopropylaniline demonstrates versatility in various other chemical synthesis contexts:
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Pharmaceutical intermediates: Potential involvement in antibiotic synthesis pathways, including connections to tigecycline sterile .
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Fluorinated polymers: Serves as a building block for fluorinated polymers and polymeric materials with specialized properties .
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Specialty chemicals: Functions as a reagent in organic synthesis for heterocyclic compounds and other complex molecules .
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Dyes and pigments: Contributes to the production of specialty colorants and fluorescent probes .
Hazard Category | Hazard Statement | Signal Word |
---|---|---|
Acute Toxicity (Oral) | H301: Toxic if swallowed | Danger |
Skin Irritation | H315: Causes skin irritation | Warning |
Eye Irritation | H319: Causes serious eye irritation | Warning |
Skin Sensitization | H317: May cause an allergic skin reaction | Warning |
Acute Toxicity (Inhalation) | H331: Toxic if inhaled | Danger |
Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Warning |
Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | Danger |
Aquatic Chronic Toxicity | H411: Toxic to aquatic life with long lasting effects | - |
This classification information is aggregated from notifications to regulatory authorities, highlighting the compound's significant hazard profile across multiple health and environmental endpoints .
Environmental Considerations
The compound is classified as toxic to aquatic life with long-lasting effects (H411), indicating potential environmental concerns. Proper waste management procedures should be implemented to prevent environmental contamination, including:
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Containment of spills and leaks
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Appropriate disposal of waste materials through authorized waste treatment facilities
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Prevention of release to drains, surface waters, or groundwater systems
The environmental fate and behavior of 4-Fluoro-N-isopropylaniline in different ecosystems remain areas requiring further research to fully understand potential long-term impacts .
Parameter | Typical Specification |
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Appearance | Light yellow to light brown liquid |
Purity by GC | ≥97.00% |
Moisture content | ≤0.50% |
4-Fluoro-N,N-Diisopropylaniline (impurity) | ≤2.50% |
p-Fluoroaniline (impurity) | <0.50% |
Total other impurities | <1.00% |
These specifications ensure that the material meets the requirements for its primary application in flufenacet synthesis, with particular attention to controlled impurity profiles that could affect downstream processes .
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